N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide
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Overview
Description
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C19H21Br2NO5 This compound is characterized by the presence of two bromo and two methoxy groups attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with acetamide in the presence of a suitable catalyst. One common method involves the use of N-bromosuccinimide (NBS) in acetone under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromo groups to hydrogen atoms.
Substitution: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The bromo and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]amine
- N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamide
- N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propionamide
Uniqueness
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide is unique due to the specific arrangement of bromo and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H21Br2NO5 |
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Molecular Weight |
503.2 g/mol |
IUPAC Name |
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H21Br2NO5/c1-10(23)22-19(11-6-15(24-2)17(26-4)8-13(11)20)12-7-16(25-3)18(27-5)9-14(12)21/h6-9,19H,1-5H3,(H,22,23) |
InChI Key |
DTMPNPFOEIOJHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=C(C=C1Br)OC)OC)C2=CC(=C(C=C2Br)OC)OC |
Origin of Product |
United States |
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